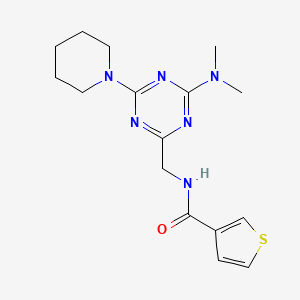

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is an intricate organic compound known for its diverse functional groups and potential applications in various scientific fields. The compound contains triazine, thiophene, and amide functionalities, making it a subject of interest for chemists and biologists alike.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To prepare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide, a multi-step synthesis is typically involved

Step 1: Synthesis of Thiophene-3-carboxamide

Reactants: Thiophene, carbonyl chloride.

Conditions: The reaction is carried out under inert atmosphere, typically in the presence of a base such as triethylamine.

Step 2: Formation of Triazine Ring

Reactants: Cyanuric chloride, dimethylamine, piperidine.

Conditions: The reaction proceeds under reflux conditions with appropriate solvents like dichloromethane.

Step 3: Coupling Reaction

Reactants: Intermediate from step 1 and 2.

Conditions: Coupling is achieved through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve scalable adaptations of these synthetic steps, often incorporating flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exhibits a range of chemical reactions due to its functional groups.

Types of Reactions

Oxidation and Reduction Reactions

Commonly subjected to oxidative conditions with reagents like hydrogen peroxide, yielding sulfoxide or sulfone derivatives.

Reduction reactions can involve hydrogenation to alter the triazine ring or thiophene moiety.

Substitution Reactions

Nucleophilic substitution on the triazine ring using nucleophiles like amines or thiols.

Electrophilic substitution at the thiophene ring, often catalyzed by Lewis acids.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Hydrogenated triazine or thiophene derivatives.

Substitution: : Varied depending on the nucleophile used, yielding amine, thioether, or halogenated products.

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has significant potential in various scientific domains:

Chemistry: : Utilized as a building block in synthetic organic chemistry for constructing complex molecules.

Biology: : Explored for its binding affinity to biological macromolecules, potentially modulating biological pathways.

Medicine: : Investigated for its pharmaceutical properties, including antimicrobial and anticancer activities.

Industry: : Applied in materials science for the synthesis of novel polymers and as a ligand in catalysis.

Wirkmechanismus

The compound exerts its effects through interaction with specific molecular targets:

Molecular Targets

Enzymes: Inhibition or modulation of enzyme activity.

Receptors: Binding to cellular receptors, influencing signal transduction pathways.

Pathways Involved

Alters biochemical pathways through covalent or non-covalent interactions, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Compared to other triazine derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide stands out due to its unique substitution pattern.

Similar Compounds

Melamine: : Simpler triazine structure with amino groups, used in resin production.

Atrazine: : A herbicide with a chlorinated triazine ring, used in agriculture.

Cyanuric Chloride: : A triazine derivative used in the synthesis of other compounds.

Triazine-based drugs: : Various pharmaceutical agents with triazine cores, differing in their side chains and functional groups.

Biologische Aktivität

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its promising biological activities. This article explores its structural features, biological activities, and potential applications based on recent research findings.

Structural Features

The compound features several notable structural components:

- Triazine moiety : A six-membered aromatic ring containing three nitrogen atoms, which is known to enhance biological activity through various mechanisms.

- Piperidine ring : A saturated six-membered ring containing one nitrogen atom, contributing to the compound's pharmacological properties.

- Dimethylamino group : Enhances solubility and may influence interactions with biological targets.

- Thiol and carboxamide functional groups : These groups are crucial for the compound's reactivity and potential interactions with enzymes and receptors.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following sections summarize key findings regarding its biological effects.

Enzyme Inhibition

Research has shown that related compounds exhibit inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy, as PARP inhibitors are crucial in treating certain types of cancers by preventing DNA repair in tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 15.625 to 62.5 μM . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and protein production pathways.

Neurotoxicity Studies

Analogous compounds have been studied for neurotoxic effects. While specific data on this compound is limited, related triazine derivatives have shown varying levels of neurotoxicity depending on their structural modifications. Understanding these effects is crucial for assessing the safety profile of this compound .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Cancer Treatment : A study involving a series of triazine derivatives showed significant antitumor activity against human cancer cell lines. The compounds were effective in inhibiting tumor growth and enhancing apoptosis in cancer cells .

- Antimicrobial Efficacy : Research demonstrated that structurally similar compounds exhibited broad-spectrum antibacterial action, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The uniqueness of this compound lies in its combination of both triazine and thiophene structures that enhance its binding capabilities and biological activity compared to simpler analogs.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWRWSIHMFMCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.